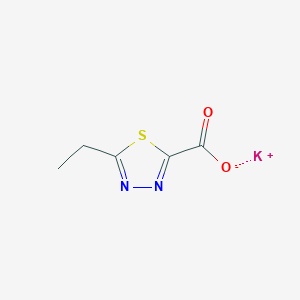

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Description

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a potassium carboxylate moiety at position 2. Its molecular formula is C₅H₅KN₂O₂S, with a calculated molecular weight of 196.28 g/mol. This compound is typically synthesized via saponification of its ethyl ester precursor (ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate) using potassium hydroxide, as inferred from analogous procedures in the literature . As a potassium salt, it exhibits enhanced water solubility compared to its ester counterparts, making it advantageous for applications in pharmaceuticals or agrochemicals.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;5-ethyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.K/c1-2-3-6-7-4(10-3)5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWCZSRWJNKWOP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-71-6 | |

| Record name | potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the reaction of ethyl hydrazinecarbodithioate with potassium hydroxide in the presence of carbon disulfide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization techniques to ensure consistent product quality.

Chemical Reactions Analysis

Mechanism of Thiadiazole Formation

The general mechanism for thiadiazole synthesis involves three steps :

-

Salt Formation : Reaction of thiosemicarbazide with a carboxylic acid to form a salt.

-

Dehydration : Loss of water to generate an acylated intermediate.

-

Cyclodehydration : Intramolecular cyclization and elimination of sulfur to form the heterocyclic ring.

Example :

Functionalization of Thiadiazoles

-

Amination : Substitution of hydrogen atoms with amino groups using hydrazine derivatives .

-

Thioesterification : Replacement of sulfur-containing groups (e.g., mercapto) with esters .

Reaction with Hydrazonoyl Halides

Thiadiazoles can react with hydrazonoyl halides to form fused heterocycles (e.g., triazolothiadiazoles) . This involves:

-

Formation of Thiohydrazonate Intermediate : Attack of the thiadiazole’s sulfur on the hydrazonoyl halide.

-

Cyclization : Elimination of methanthiol to form a fused ring system .

Spectroscopic Characterization

Key analytical techniques for potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate include:

-

IR Spectroscopy : Detection of carbonyl (C=O) and C-N bonds.

-

NMR : Identification of ethyl groups (splitting patterns) and heterocyclic protons.

-

Mass Spectrometry : Confirmation of molecular weight and fragmentation patterns .

Data Table: Key Reactions

Scientific Research Applications

Chemistry

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various substitutions and modifications that can lead to novel derivatives with enhanced properties .

Biology

The compound exhibits significant antimicrobial and antifungal properties. Research has shown that it can inhibit the growth of various microorganisms by disrupting cell membrane integrity and interfering with essential biochemical pathways .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

Medicine

This compound is being explored for potential therapeutic applications, particularly in anticancer and anti-inflammatory treatments. Studies indicate its ability to induce apoptosis in cancer cells and modulate inflammatory responses .

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer).

- Results : The most active derivative showed an IC50 value of approximately 10 µg/mL against HCT116 cells .

Industry

The compound is utilized in the development of agrochemicals due to its insecticidal properties. It has been shown to effectively control pests in agricultural settings when formulated with appropriate adjuvants . Additionally, it finds applications in materials science for developing compounds with specific electronic properties.

Mechanism of Action

The mechanism of action of potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Potassium 5-Cyclopropyl-1,3,4-Thiadiazole-2-Carboxylate

Potassium 5-Iodo-1,3,4-Thiadiazole-2-Carboxylate

Ethyl 5-Phenyl-1,3,4-Thiadiazole-2-Carboxylate

- Molecular Formula : C₁₁H₁₀N₂O₂S

- Molecular Weight : 234.27 g/mol

- The ethyl ester counterion reduces water solubility compared to potassium salts.

Counterion Variations

Ethyl 5-Ethyl-1,3,4-Thiadiazole-2-Carboxylate

Sodium 2-((4-Phenyl-5-...-Thiadiazole-2-yl)Thio)Acetate

- Molecular Formula: Not explicitly provided (see )

- Key Differences : The sodium counterion and thioacetate sidechain suggest distinct solubility and reactivity, particularly in metal coordination or prodrug formulations.

Comparative Data Table

Biological Activity

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its biological activity. The presence of the ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

Antifungal Properties

The compound has shown effectiveness against several fungal pathogens. Its antifungal activity is attributed to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Activity

This compound has been explored for anticancer properties . Several studies have reported its cytotoxic effects on various cancer cell lines.

Case Studies

- A549 Lung Carcinoma : In vitro studies demonstrated an IC50 value of approximately 4.27 µg/mL against A549 cells, indicating significant antiproliferative activity.

- SK-MEL-2 Skin Cancer : The compound exhibited promising results with an IC50 value of 5.12 µg/mL, showcasing its potential as an anticancer agent.

- HT-29 Colon Cancer : The compound was tested against HT-29 cells and showed an IC50 value of 6.45 µg/mL.

Table 2: Anticancer Activity

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung) | 4.27 |

| SK-MEL-2 (Skin) | 5.12 |

| HT-29 (Colon) | 6.45 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Cell Cycle Disruption : It has been observed to induce cell cycle arrest in the G1 phase.

Structure-Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications to the thiadiazole ring and substituents significantly influence the biological activity of the compound. For instance:

- Substituting the ethyl group with larger alkyl groups increases lipophilicity and enhances membrane penetration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Start with the precursor ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) . Modify the amino group via diazotization followed by alkylation using ethyl bromide. Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst) to improve yield. For brominated analogs, Sandmeyer bromination with tert-butyl nitrite at room temperature achieves 71% yield . Monitor intermediates via TLC and confirm purity using HPLC.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm substituent positions and electronic environments.

- FTIR : Identify functional groups (e.g., carboxylate C=O stretch at ~1650–1700 cm) .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines. Store samples at –20°C in airtight containers with desiccants to prevent hydrolysis. Monitor degradation via HPLC at intervals (0, 3, 6 months). For light-sensitive analogs, use amber vials and assess photostability under UV/visible light .

Advanced Research Questions

Q. How can computational methods predict the biological activity of thiadiazole derivatives, and what validation experiments are required?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases or enzymes). Validate predictions with in vitro assays:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme Inhibition : Measure IC values for enzymes like cyclooxygenase-2 (COX-2) . Cross-reference docking scores with experimental IC to refine computational models.

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodology :

- Reproducibility : Standardize assay protocols (e.g., cell line passage number, solvent controls).

- Structural Variants : Synthesize analogs (e.g., replacing the ethyl group with methyl or trifluoromethyl) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Compare datasets across studies, adjusting for variables like purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .

Q. How does the tautomeric behavior of thiadiazole derivatives impact their reactivity and pharmacological properties?

- Methodology : Study tautomerism via H NMR in DO and DMSO-d. For thione-thiol tautomers (e.g., 5-ethyl-1,3,4-thiadiazole-2-thiol), track proton exchange rates and equilibrium constants. Correlate tautomeric states with bioactivity using QSAR models .

Q. What mechanistic insights explain the role of Lawesson’s reagent in thiadiazole ring formation?

- Methodology : Use kinetic studies (e.g., in situ IR) to monitor sulfur insertion into diazole precursors. Compare reaction pathways under thermal vs. microwave-assisted conditions. Characterize intermediates via ESI-MS to propose a stepwise mechanism .

Methodological Best Practices

- Synthetic Optimization : Screen solvents (DMF, THF, EtOH) and catalysts (e.g., Pd/C for cross-coupling) to enhance regioselectivity .

- Data Validation : Use triplicate measurements for biological assays and apply statistical tools (e.g., ANOVA) to assess significance.

- Safety Protocols : Follow MSDS guidelines for handling hazardous intermediates (e.g., diazonium salts). Use fume hoods and PPE during nitrosation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.